molecular formula C10H13NO3S B12958676 3-Methylchroman-4-sulfonamide

3-Methylchroman-4-sulfonamide

Cat. No.: B12958676
M. Wt: 227.28 g/mol
InChI Key: ICHZPYNHAZROJH-UHFFFAOYSA-N
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Description

3-Methylchroman-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a chroman ring system substituted with a methyl group at the 3-position and a sulfonamide group at the 4-position. The chroman ring system is a significant structural entity in medicinal chemistry, often found in various natural and synthetic compounds with diverse pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

3-Methylchroman-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylchroman-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylchroman-4-sulfonamide include:

Uniqueness

This compound is unique due to its combination of a chroman ring system and a sulfonamide group, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound in medicinal chemistry and various scientific research applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-chromene-4-sulfonamide

InChI

InChI=1S/C10H13NO3S/c1-7-6-14-9-5-3-2-4-8(9)10(7)15(11,12)13/h2-5,7,10H,6H2,1H3,(H2,11,12,13)

InChI Key

ICHZPYNHAZROJH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CC=CC=C2C1S(=O)(=O)N

Origin of Product

United States

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